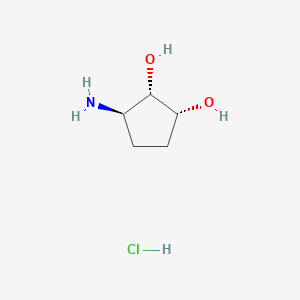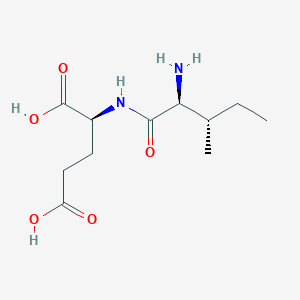
N-Ethyl-2,5-dimethoxyaniline
Overview
Description
“N-Ethyl-2,5-dimethoxyaniline” is a specialty product used in proteomics research . It has a molecular formula of C10H15NO2 and a molecular weight of 181.23 .
Synthesis Analysis
“N-Ethyl-2,5-dimethoxyaniline” can be synthesized through chemical oxidative polymerization of 2,5-dimethoxyaniline . This process involves using HCl/NaCl/H2O2 as a mild oxidizing system . The yield of the product can be as high as 53% when adjusting the dopant agent/monomer molar ratio .Molecular Structure Analysis
The molecular structure of “N-Ethyl-2,5-dimethoxyaniline” is represented by the formula C10H15NO2 . The molecular weight is 181.23 .Chemical Reactions Analysis
“N-Ethyl-2,5-dimethoxyaniline” can undergo various chemical reactions. For instance, it can be used in the fabrication of highly crystalline poly(2,5-dimethoxyaniline) nanoplates . It can also participate in the electrochemical synthesis on glassy carbon electrodes, which can enhance the oxidation of glutamic acids .Physical And Chemical Properties Analysis
“N-Ethyl-2,5-dimethoxyaniline” has a molecular formula of C10H15NO2 and a molecular weight of 181.23 . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .Scientific Research Applications
- NEDMA can be incorporated into multi-walled carbon nanotubes (MWCNTs) to form poly(2,5-dimethoxyaniline)-MWCNT nanocomposite films. These films are synthesized via in-situ electrochemical polymerization .
- NEDMA can be synthesized as highly crystalline nanoplates using organic sulfonic acids (e.g., Dodecyl benzenesulfonic acid, Camphorsulfonic acid, and p-Toluenesulfonic Acid) as dopant agents .
Electroactive Nanocomposite Films
Highly Crystalline Nanoplates
Copper(II) Detection
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-ethyl-2,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-11-9-7-8(12-2)5-6-10(9)13-3/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQAKHHXCJFFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2,5-dimethoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)




![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)





![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)

